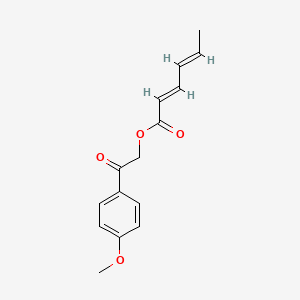

2-(4-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate often involves the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions, leading to complex dienol-dione formations with significant intramolecular hydrogen bonding. For example, the reaction produced 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione, which exhibits intramolecular hydrogen bonding similar to acetylacetone and forms chains parallel to the b axis in its crystal structure (Nye, Turnbull, & Wikaira, 2013).

Molecular Structure Analysis

The molecular structure of related compounds indicates significant intramolecular hydrogen bonding and the presence of molecules across crystallographic inversion centers. The structure's stability is often enhanced by additional hydrogen bonds, linking molecules into specific arrangements, such as double-chain structures through coordination with metal ions (Nye, Turnbull, & Wikaira, 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs typically include condensation reactions, anionic annulations, and carbonyl-ene reactions. These reactions facilitate the formation of complex organic structures, including anthraquinones and tetrahydroanthraquinones, showcasing the compound's versatility in organic synthesis (Basak & Mal, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and molecular arrangement, are crucial for understanding their behavior in various chemical contexts. The crystallographic analysis reveals their arrangement and hydrogen bonding patterns, essential for predicting reactivity and interaction with other molecules (Nye, Turnbull, & Wikaira, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Intramolecular hydrogen bonding and the presence of functional groups affect its participation in chemical reactions, such as Diels-Alder reactions, which are pivotal for synthesizing various organic molecules (Ibata et al., 1986).

Scientific Research Applications

Plant Betalains: Chemistry and Biochemistry

A study by Khan and Giridhar (2015) discusses betalains, vacuolar pigments composed of betalamic acid, which condenses with imino compounds or amino acids/derivatives to form a variety of pigments. Betalains are safe for consumption and contribute to health, suggesting a potential for application in food science and health-related fields. The comprehensive review covers betalain structures, annual production potential, and biosynthesis, which involves hydroxylation of tyrosine to DOPA and subsequent reactions leading to betalamic acid formation (Khan & Giridhar, 2015).

Methoxychlor as a Model for Environmental Estrogens

Cummings (1997) reviews methoxychlor, a pesticide with proestrogenic activity, and its metabolism to an active estrogenic form. The study highlights methoxychlor's adverse effects on fertility and development, pointing to the environmental and health impacts of chemical pollutants (Cummings, 1997).

Vinylindoles in Cycloaddition Reactions

Rossi, Abbiati, and Pirovano (2017) focus on 2-vinylindoles and 3-vinylindoles as dienes in cycloaddition reactions. Their review summarizes recent achievements in the chemistry of these compounds, including [4+2] cycloaddition and its applications in synthesizing natural compounds, highlighting the role of these reactions in organic synthesis and potential pharmaceutical applications (Rossi, Abbiati, & Pirovano, 2017).

Sorption of Phenoxy Herbicides to Soil

Werner, Garratt, and Pigott (2012) review the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. This study contributes to understanding the environmental behavior of herbicides and their impact on soil and water quality, which could be relevant in assessing the environmental interactions of similar chemical compounds (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] (2E,4E)-hexa-2,4-dienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-3-4-5-6-15(17)19-11-14(16)12-7-9-13(18-2)10-8-12/h3-10H,11H2,1-2H3/b4-3+,6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSGCFSHKSIUTB-VNKDHWASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OCC(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCC(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)

![3-Tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2481928.png)

![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)

![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)

![2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2481931.png)

![(2R)-2-Amino-2-[3-(dimethylamino)phenyl]ethanol;dihydrochloride](/img/structure/B2481932.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2481935.png)

![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2481941.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2481948.png)